3-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
3-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The structure of this compound includes a methyl group attached to the third carbon of the pyrazole ring.
Mechanism of Action
Target of Action
3-Methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been reported to target diverse tyrosine, serine/threonine, and lipid kinases . These targets include adenosine 5′-monophosphate-activated protein kinase (AMPK), B-Raf kinase, epidermal growth factor receptor kinase (EGFR), checkpoint kinase 1 (CHK1), c-Met kinase, fibroblast growth factor receptor (FGFR), PIM-1 kinase, glycogen synthase kinase-3 (GSK-3), and cyclin-dependent kinases (CDKs) . These kinases play crucial roles in various cellular processes, including cell growth, apoptosis, angiogenesis, and cell cycle regulation .
Mode of Action
This interaction can result in the inhibition of cell growth, induction of apoptosis, inhibition of angiogenesis, and modulation of various kinase activities .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with various kinases. For instance, it can influence the AMPK pathway, which plays a key role in cellular energy homeostasis . It can also affect the EGFR pathway, which is involved in cell proliferation and survival . Other affected pathways include the CHK1 pathway, which is crucial for DNA damage response, and the GSK-3 pathway, which is involved in numerous cellular processes, including glycogen metabolism .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. It has been reported to exert antitumor effects via mechanisms such as cell growth inhibition, apoptosis induction, and angiogenesis inhibition . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1H-pyrazolo[3,4-b]pyridine can be achieved through several methods. One common approach involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, which results in the formation of pyrazolo[3,4-b]pyridine analogues with high yields and enantioselectivity . Another method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Common industrial methods may include continuous flow synthesis and the use of automated reactors to streamline the process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as reflux or catalysis.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo[3,4-b]pyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is utilized in the production of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl group at the third position.
2H-Pyrazolo[3,4-b]pyridine: An isomer with a different tautomeric form.
Pyrazolo[3,4-c]pyridine: A structural isomer with a different ring fusion pattern.
Uniqueness
3-Methyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the third position enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-2H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-6-3-2-4-8-7(6)10-9-5/h2-4H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHBHEYNLYNJAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441964 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116834-96-9 | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-pyrazolo[3,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methyl-1H-pyrazolo[3,4-b]pyridine a promising scaffold for developing anticancer agents?
A: Research indicates that derivatives of this compound exhibit promising anticancer activity, specifically by targeting cyclin-dependent kinases (CDKs). [] CDKs play a crucial role in regulating the cell cycle, and their dysregulation is implicated in various cancers. By inhibiting specific CDKs, these compounds can disrupt cancer cell proliferation. One study successfully synthesized and evaluated a series of organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine complexes, demonstrating their potential as anticancer agents. []
Q2: How does the structure of this compound derivatives influence their activity?
A: The structure-activity relationship (SAR) of this compound derivatives is crucial for understanding their biological effects. Researchers have explored modifications to this core structure, aiming to enhance potency, selectivity, and other desirable properties. For example, introducing specific substituents on the pyrazolo[3,4-b]pyridine core, such as aryl groups at the 4-position, can significantly impact their interaction with biological targets. [, ] Further investigations into SAR are ongoing to optimize these compounds for therapeutic applications. []
Q3: Can you elaborate on the synthetic routes explored for producing diverse this compound derivatives?
A: Researchers have developed various synthetic strategies to access a wide range of this compound derivatives. One common approach involves utilizing a 5-substituted this compound as a key intermediate. For instance, starting with 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, researchers successfully synthesized a library of novel pyrazolo[3,4-b]pyridines and related heterocycles, including pyrazoles, oxadiazoles, thiadiazoles, triazoles, triazolothiadiazoles, and triazolothiadiazines. [] Another study employed a one-pot, three-component synthesis using aluminum oxide as a nanocatalyst to generate 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles. [] These diverse synthetic approaches provide access to a vast chemical space for exploring the biological activities of this compound derivatives.
Q4: Has the compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) been studied and what are the findings?
A: Yes, the compound 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine (HMBPP) has been successfully synthesized and characterized. [] Researchers used a combination of experimental techniques and computational methods to investigate its properties. They determined the chemical structure of HMBPP based on elemental analysis and spectral data, including IR, 1H NMR, 13C NMR, and mass spectrometry. Additionally, theoretical calculations provided insights into its electronic structure, reactivity, and thermodynamic parameters. The study found that HMBPP exhibits high stability compared to its other possible isomers and predicted its potential non-linear optical (NLO) properties. [] These findings contribute to the growing body of knowledge surrounding this compound derivatives and their potential applications.
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